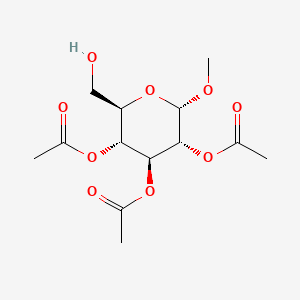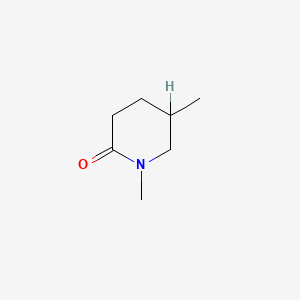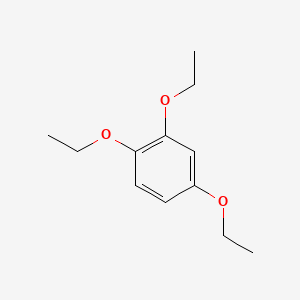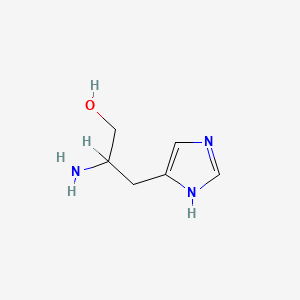
Dimethyl 2,4-dimethylpentanedioate
Übersicht
Beschreibung
Dimethyl 2,4-dimethylpentanedioate, commonly abbreviated as DM2DMP, is an organic compound containing a carboxylic acid group and a methyl group. It is a colorless, hygroscopic liquid with a boiling point of 75 °C and a melting point of -45 °C. DM2DMP is used in a variety of scientific and industrial applications, including as a solvent, an intermediate in the production of pharmaceuticals and other chemicals, and an additive in fuel and lubricants. DM2DMP is also used in the synthesis of a variety of compounds, such as polymers and dyes.
Wissenschaftliche Forschungsanwendungen
Synthesis in Polypropionates
Dimethyl 2,4-dimethylpentanedioate is utilized in the synthesis of stereoisomers for various derivatives, which are essential building blocks in the total synthesis of many polypropionates. These compounds have significant applications in the field of organic synthesis, particularly in the creation of complex molecular structures (Mas, González, & Vilarrasa, 2003).
Enzyme-Catalyzed Asymmetric Alcoholysis
Research has shown the effective use of Dimethyl 2,4-dimethylpentanedioate in enzyme-catalyzed asymmetric alcoholysis. This process is significant for producing specific stereochemical configurations in organic compounds, which is vital in pharmaceutical and chemical industries (Ozegowski, Kunath, & Schick, 1993).
Potential in Anticancer Activities
Studies have demonstrated that metal complexes involving Dimethyl 2,4-dimethylpentanedioate exhibit promising superoxide dismutase mimetic and anticancer activities. These findings are crucial for developing new chemotherapeutic agents (Devereux et al., 2006).
Catalytic Applications
Dimethyl 2,4-dimethylpentanedioate plays a role in catalytic applications, such as in the hydroformylation of unsaturated esters. These catalytic processes are integral in the production of various industrial chemicals (Kollár, Consiglio, & Pino, 1987).
Enzyme-Catalyzed Sequential Esterification
This compound is used in enzyme-catalyzed sequential esterification, which is a vital process in organic chemistry for producing enantiomerically enriched mono- and diesters. Such processes have significant implications in synthesizing biologically active compounds (Ozegowski, Kunath, & Schick, 1994).
Conformation Induction in Organic Molecules
Research also shows its application in controlling the conformation of neighboring dimethylpentane segments in organic molecules, which is crucial in the study of molecular structures and reactions (Hoffmann, Göttlich, & Schopfer, 2001).
Radiation Chemistry
In radiation chemistry, Dimethyl 2,4-dimethylpentanedioate has been studied for its behavior under gamma-radiolysis, providing insights into the stability and reactivity of branched chain hydrocarbons under radiation (Castello, D'amato, & Tealdo, 1981).
Antimicrobial Activity of Metal Complexes
Metal complexes of this compound have shown antimicrobial activity, which is significant for developing new antimicrobial agents (Devereux et al., 2003).
Eigenschaften
IUPAC Name |
dimethyl 2,4-dimethylpentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(8(10)12-3)5-7(2)9(11)13-4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLYZPTVIYLWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862837 | |
| Record name | Dimethyl 2,4-dimethylpentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,4-dimethylpentanedioate | |
CAS RN |
2121-68-8 | |
| Record name | Pentanedioic acid, 2,4-dimethyl-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2121-68-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




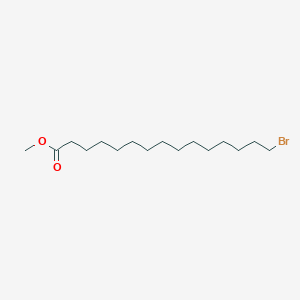
![1-[Chloro(difluoro)methoxy]-4-nitrobenzene](/img/structure/B1595733.png)

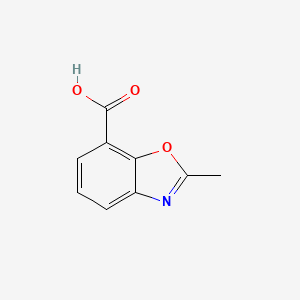
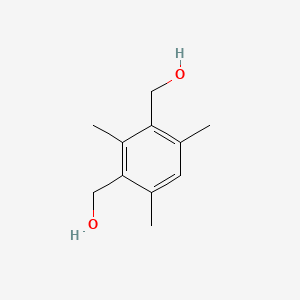
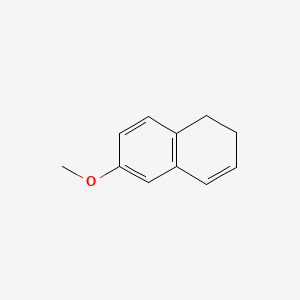
![1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1595742.png)
